

A Comprehensive Technical Guide to Boc-Ser(Tos)-OMe for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-Ser(Tos)-OMe

Cat. No.: B1276680

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -tert-Butoxycarbonyl-O-tosyl-L-serine methyl ester (**Boc-Ser(Tos)-OMe**), a key building block in solid-phase peptide synthesis (SPPS). This document offers detailed information on its physicochemical properties, synthesis, and application in the assembly of complex peptides, tailored for professionals in the field of chemical biology and drug discovery.

Physicochemical Properties

Boc-Ser(Tos)-OMe is a white to off-white solid, valued in peptide synthesis for its dual-protected nature. The tert-butoxycarbonyl (Boc) group provides temporary protection of the α -amino group, while the tosyl (Tos) group offers stable protection for the serine side-chain hydroxyl group. This strategic protection is crucial for directing the regioselectivity of peptide bond formation.

Table 1: Physicochemical Data of **Boc-Ser(Tos)-OMe**

Property	Value	Reference
CAS Number	56926-94-4	
Molecular Formula	C ₁₆ H ₂₃ NO ₇ S	
Molecular Weight	373.42 g/mol	
Appearance	White to off-white solid	
Melting Point	74-75 °C	
Solubility	Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).	
Storage	Store at 2-8°C for short-term and -20°C for long-term stability.	

Synthesis of Boc-Ser(Tos)-OMe

The synthesis of **Boc-Ser(Tos)-OMe** is a two-step process starting from the commercially available L-serine. The first step involves the protection of the amino and carboxyl groups, followed by the tosylation of the side-chain hydroxyl group.

Experimental Protocol: Synthesis of N-Boc-L-serine methyl ester (Boc-Ser-OMe)

This precursor can be synthesized from N-Boc-L-serine.

Materials:

- N-Boc-L-serine
- Dimethylformamide (DMF)
- Potassium Carbonate (K₂CO₃)

- Methyl Iodide (CH_3I)
- Ethyl Acetate
- Water
- Brine
- Magnesium Sulfate (MgSO_4)

Procedure:

- To a cold (0°C) solution of N-Boc-L-serine (0.16 mol) in DMF (150 mL), add solid potassium carbonate (0.176 mol).
- Stir the suspension for 10 minutes in an ice-water bath.
- Add methyl iodide (0.32 mol) to the suspension and continue stirring at 0°C for 30 minutes. The mixture will solidify.
- Warm the reaction to room temperature and stir for an additional hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).
- Filter the reaction mixture and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).
- Wash the organic phase with brine (2 x 300 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester as a pale amber oil. This product is often used in the next step without further purification.

Experimental Protocol: Tosylation of Boc-Ser-OMe

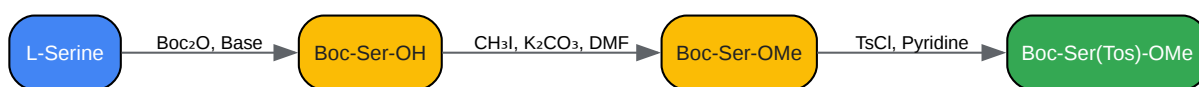
Materials:

- Boc-L-serine methyl ester
- Pyridine
- p-toluenesulfonyl chloride (TsCl)

- Ether
- Deionized water
- 10% Potassium bisulfate solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate

Procedure:

- Dissolve Boc-L-serine methyl ester (3.1 mmol) in pyridine (10 mL) and cool the solution in an ice bath.
- Add p-toluenesulfonyl chloride (15.7 mmol) to the solution.
- Stir the reaction mixture in the ice bath under a nitrogen atmosphere for 8 hours.
- Add ether (10 mL) and allow the mixture to warm to room temperature, continuing to stir for another 14 hours.
- Wash the reaction solution sequentially with deionized water, 10% potassium bisulfate solution, saturated sodium bicarbonate solution, and brine.
- Separate the organic layer, dry it with anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the resulting colorless oil by silica gel column chromatography using a hexane:ethyl acetate (2:1) eluent to obtain **Boc-Ser(Tos)-OMe** as a white solid (91% yield).



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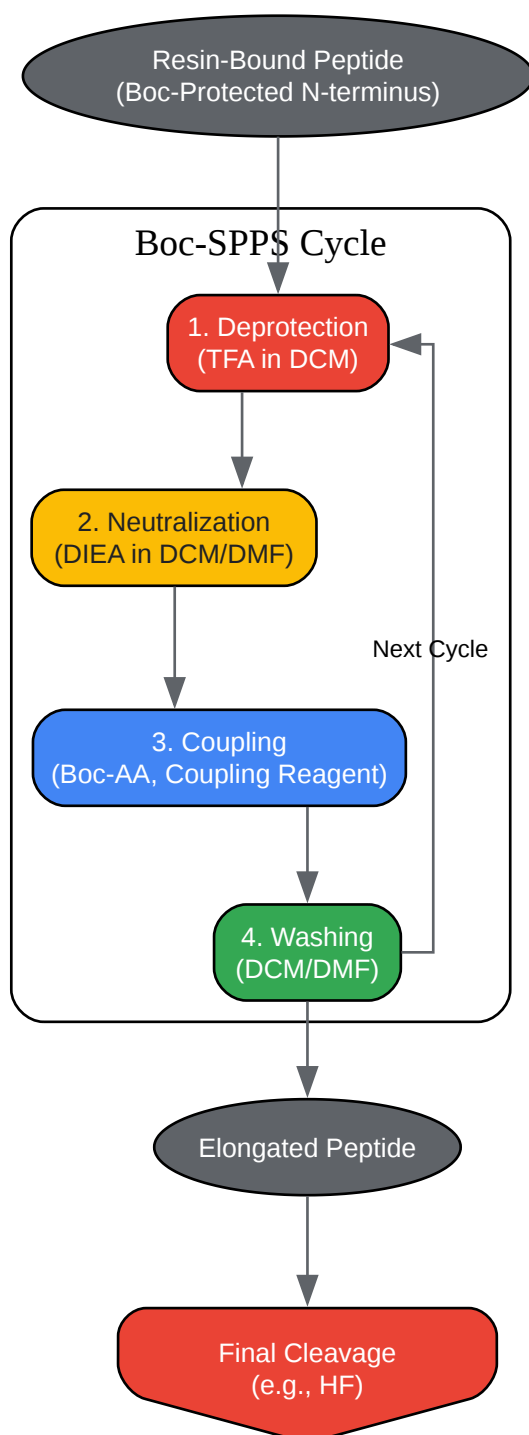
Caption: Synthesis pathway of **Boc-Ser(Tos)-OMe**.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(Tos)-OMe is primarily utilized in Boc-SPPS. The tosyl group on the serine side chain is stable to the acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA), preventing unwanted side reactions at the hydroxyl group.

General Boc-SPPS Workflow

The incorporation of **Boc-Ser(Tos)-OMe** into a growing peptide chain on a solid support follows the standard Boc-SPPS cycle.



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Caption: General workflow of a Boc-SPPS cycle.

Experimental Protocol: Incorporation of Boc-Ser(Tos)-OMe in SPPS

This protocol describes a representative cycle for the incorporation of **Boc-Ser(Tos)-OMe** onto a resin-bound peptide with a free amino group.

Materials:

- Peptide-resin (e.g., MBHA resin with a growing peptide chain)
- **Boc-Ser(Tos)-OMe**
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

Procedure:

1. Deprotection of the N-terminal Boc Group: a. Swell the peptide-resin in DCM. b. Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash). c. Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group. d. Wash the resin thoroughly with DCM followed by isopropanol and then DCM to remove residual TFA.
2. Neutralization: a. Treat the resin with a solution of 5-10% DIEA in DCM or DMF twice for 2 minutes each to neutralize the ammonium salt. b. Wash the resin with DCM.
3. Coupling of **Boc-Ser(Tos)-OMe**: a. In a separate vessel, dissolve **Boc-Ser(Tos)-OMe** (3-4 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF. b. Add DIEA (6-8 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the neutralized peptide-resin. d. Agitate

the mixture for 1-4 hours at room temperature. The completion of the coupling can be monitored using a qualitative test like the Kaiser test.

4. Washing: a. After the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

Upon completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tosyl group from serine, are removed.

Cleavage Cocktail:

- A strong acid such as anhydrous hydrogen fluoride (HF) is typically used. A common cleavage cocktail is HF:p-cresol:p-thiocresol:dimethyl sulfide (8:1:0.5:0.5 v/v).

Procedure:

- The dried peptide-resin is treated with the cleavage cocktail at 0°C for 1-2 hours.
- The HF and other volatile components are removed under a stream of nitrogen.
- The crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed with cold ether.
- The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Boc-Ser(Tos)-OMe is a valuable and versatile building block for the synthesis of serine-containing peptides using the Boc-SPPS strategy. Its robust side-chain protection ensures the integrity of the serine hydroxyl group throughout the synthesis, leading to higher purity and yield of the final peptide product. The detailed protocols provided in this guide offer a practical framework for researchers and scientists to effectively utilize this important reagent in their peptide synthesis endeavors.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com